(8-Bromoquinolin-5-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
CGVXFYVJMYTZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the (8-Bromoquinolin-5-yl)methanol (B6255713) Scaffold
The assembly of the this compound framework relies on established methods in heterocyclic chemistry, focusing on achieving the desired substitution pattern on the quinoline (B57606) ring.
The introduction of a bromine atom at the C-8 position of the quinoline ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the nature of the starting material and the reaction conditions.
One effective strategy involves the synthesis of the quinoline ring from a pre-brominated precursor. Starting with 2-bromoaniline (B46623), a ring-closing reaction can be employed to construct the 8-bromoquinoline (B100496) scaffold directly. google.com This approach ensures the bromine is positioned correctly from the outset.
Alternatively, direct bromination of quinoline can be performed. Electrophilic substitution on the unsubstituted quinoline ring typically occurs at the 5- and 8-positions. While quinoline can react with bromine to form a salt researchgate.net, specific conditions can be optimized to favor the formation of 8-bromoquinoline. The bromination of 8-substituted quinolines has also been investigated, although this often leads to substitution at other positions, such as the C-5 or C-7, depending on the directing effect of the existing substituent. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) results in the formation of 5-bromo-8-methoxyquinoline (B186703). acgpubs.orgresearchgate.net
The introduction of the hydroxymethyl group at the C-5 position is typically achieved through a two-step process involving formylation followed by reduction. A key intermediate in this pathway is 8-bromoquinoline-5-carbaldehyde. google.com This aldehyde can be synthesized on the 8-bromoquinoline scaffold through methods like the Vilsmeier-Haack reaction. Subsequent reduction of the aldehyde functionality yields the desired primary alcohol, this compound.
More direct methods for hydroxymethylation have been developed, such as the visible-light-induced reaction of quinolines with methanol (B129727) in the presence of an oxidant like [bis(trifluoroacetoxy)]iodobenzene (PhIFA). researchgate.netacs.org Electrophotocatalytic methods using methanol as the hydroxymethyl source also exist. acs.org However, achieving regioselectivity at the C-5 position with these direct methods can be challenging and may require specific directing groups or carefully optimized conditions.
The synthesis of this compound is inherently a multistep process that combines the strategies of bromination and hydroxymethylation. A common synthetic route involves the initial preparation of 8-bromoquinoline. This can be accomplished either by building the quinoline ring from 2-bromoaniline or by direct, regioselective bromination of quinoline. google.com
Once the 8-bromoquinoline intermediate is obtained, the next phase involves introducing the C-5 substituent. This is often accomplished by first creating a C-5 aldehyde group to form the intermediate 8-bromoquinoline-5-carbaldehyde. google.com The final step is the reduction of this aldehyde to the primary alcohol, yielding this compound. The choice of reducing agent is critical to ensure that the bromine substituent at C-8 remains intact.
Key Intermediates in the Synthesis:
| Intermediate Compound Name | Role in Synthesis |
| 2-Bromoaniline | Starting material for building the 8-bromoquinoline ring system. google.com |
| 8-Bromoquinoline | Primary scaffold upon which the C-5 functional group is installed. |
| 8-Bromoquinoline-5-carbaldehyde | Key intermediate formed by formylation of 8-bromoquinoline; reduced to the final product. google.com |
Functional Group Interconversions of this compound
The bromine and methanol groups on the quinoline scaffold offer sites for further chemical transformations, allowing for the synthesis of a variety of derivatives.
The primary alcohol of the hydroxymethyl group at the C-5 position can be readily oxidized to other functional groups. Using controlled oxidation conditions, it can be converted to the corresponding aldehyde, 8-bromoquinoline-5-carbaldehyde. With stronger oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, the methanol moiety can be fully oxidized to a carboxylic acid, forming 8-bromoquinoline-5-carboxylic acid. smolecule.com This transformation provides a route to amides, esters, and other carboxylic acid derivatives.
The bromine atom at the C-8 position can be selectively removed through reduction. A common and effective method for this transformation is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the carbon-bromine bond can be cleaved to yield the debrominated product, quinolin-5-ylmethanol. smolecule.com This reaction allows for the synthesis of analogues that lack the C-8 bromo substituent, which can be useful for structure-activity relationship studies.
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the 8-position of the quinoline ring is susceptible to nucleophilic substitution, a reaction class that allows for the introduction of diverse functional groups. In these reactions, a nucleophile—a species rich in electrons—replaces the bromine atom. This transformation is fundamental for modifying the core structure of the quinoline.
Generally, nucleophilic aromatic substitution on haloquinolines can be challenging and may require specific activation or harsh reaction conditions, such as high temperatures and pressures, particularly for nucleophiles like ammonia. smolecule.com However, the use of transition metal catalysis, especially with copper, can facilitate these substitutions under milder conditions. For instance, in a related system, the copper-induced nucleophilic substitution of 6,8-dibromoquinoline (B11842131) with sodium methoxide (B1231860) (NaOMe) in dimethylformamide (DMF) successfully yielded 6,8-dimethoxyquinoline (B1356820) in an 84% yield. researchgate.net This suggests that similar methoxide substitutions could be viable at the 8-position of this compound.
Common nucleophiles that can be employed for the substitution of the bromine atom include amines, thiols, and alkoxides. The reaction of 2-bromoquinoline (B184079) with 4-methylbenzenethiol (B89573) has been shown to yield the corresponding thioether, demonstrating that thiols can act as effective nucleophiles in this context. acs.org However, the reactivity can be substrate-specific. A kinetic study of the reaction between 8-bromoquinoline and sodium methoxide in methanol did not result in the expected substitution product but instead led to the reduction of the compound to quinoline. acs.org
The following table summarizes potential nucleophilic substitution reactions at the 8-bromo position based on the reactivity of analogous bromoquinolines.
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
| Alkoxide | Sodium Methoxide (NaOMe) | 8-Methoxyquinolin-5-yl)methanol | Nucleophilic Aromatic Substitution (SNAr) |
| Thiolate | 4-Methylbenzenethiol | (8-((4-Methylphenyl)thio)quinolin-5-yl)methanol | Nucleophilic Aromatic Substitution (SNAr) |
| Amine | Ammonia (NH₃) | (8-Aminoquinolin-5-yl)methanol | Nucleophilic Aromatic Substitution (SNAr) |
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For quinoline derivatives, electrophotocatalysis and palladium-catalyzed cross-coupling reactions represent the state-of-the-art in C-H functionalization and C-C/C-N bond formation.
Electrophotocatalysis, which merges the principles of electrochemistry and photocatalysis, has emerged as a powerful and sustainable strategy for chemical transformations. nih.govacs.org This dual-activation approach allows for selective functionalization under mild conditions, using electricity as a "sacrificial oxidant". nih.govacs.org Research into the hydroxymethylation of azaarenes, such as quinolines, utilizes this technique for the direct installation of a hydroxymethyl (-CH₂OH) group onto the heterocyclic core using methanol as the C1 source. nih.govacs.org
This process typically involves a photocatalyst (like an acridine), an acid, and the application of light and electricity. nih.govacs.org The reaction proceeds via a cross-dehydrogenative coupling (CDC), where C-H bonds in both the quinoline and methanol are activated. acs.org For quinoline substrates, the hydroxymethylation is highly regioselective, primarily occurring at the C2 or C4 positions, which are electronically activated. nih.gov For example, 2-alkyl-substituted quinolines predominantly yield the 4-hydroxymethyl products, while 4-substituted quinolines afford the 2-hydroxymethyl derivatives. nih.gov In some cases, such as with 3-methylquinoline (B29099) or quinoline-8-sulfonic acid, dihydroxymethylation at both the C2 and C4 positions is observed. nih.gov
The table below presents findings from electrophotocatalytic hydroxymethylation studies on various quinoline derivatives.
| Quinoline Substrate | Position of Hydroxymethylation | Yield (%) |
| 2-Methylquinoline | C4 | 89% |
| 2-Chloroquinoline | C4 | 75% |
| 4-Chloroquinoline | C2 | 95% |
| 4-Phenylquinoline | C2 | 75% |
| Quinoline-8-sulfonic acid | C2, C4 (dihydroxymethylation) | 50% |
Data sourced from studies on electrophotocatalytic hydroxymethylation of azaarenes. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For this compound, the bromine atom serves as an excellent handle for such transformations.
Borylation
The Miyaura-Ishiyama borylation is a palladium-catalyzed reaction that converts aryl halides into arylboronic esters, which are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgnih.gov The reaction typically involves a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., potassium acetate, KOAc), and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgmdpi.com
An investigation into the borylation of a protected derivative, tert-butyl N-(8-bromoquinolin-5-yl-methyl)-N-methylcarbamate, was conducted using PdCl₂(dppf) as the catalyst and KOAc as the base. mdpi.com Unexpectedly, instead of the intended boronic acid ester, the major product isolated (in 65% yield) was the 8,8'-biquinoline (B11861986) homocoupling product. mdpi.com This outcome suggests that under these specific conditions, the initially formed arylboronate intermediate undergoes a subsequent Suzuki-Miyaura coupling with the starting bromoquinoline faster than the desired borylation is completed. mdpi.com This highlights a potential competing pathway in the borylation of electron-deficient heteroaryl systems. mdpi.com
Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. mdpi.com This reaction has been successfully applied to 8-bromoquinolines to synthesize 8-aminoquinoline (B160924) derivatives. nih.gov The process generally uses a palladium source like Pd₂(dba)₃, a phosphine (B1218219) ligand such as BINAP or (S)-(R)-PPFA, and a base like sodium tert-butoxide (NaOt-Bu). nih.gov
Studies have shown that these amination reactions can be significantly accelerated using microwave irradiation, often leading to improved yields compared to conventional heating. nih.gov This methodology is effective for coupling 8-bromoquinoline with a variety of primary and secondary amines.
The following table details the results of palladium-catalyzed amination of 8-bromoquinoline with different amines under microwave conditions.
| Amine | Ligand | Yield (Microwave, 10 min) | Yield (Conventional, 24h) |
| Aniline | (S)-(R)-PPFA | 85% | 74% |
| Benzylamine | (S)-(R)-PPFA | 99% | 86% |
| N-Methylaniline | (S)-(R)-PPFA | 81% | 61% |
| Piperidine | (S)-(R)-PPFA | 99% | 82% |
Data sourced from a study on microwave-assisted amination of bromoquinolines. nih.gov
Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the molecular skeleton.
While specific experimental ¹H NMR data for (8-Bromoquinolin-5-yl)methanol (B6255713) is not widely documented in publicly available literature, the expected spectrum can be inferred from closely related structures. For instance, analysis of analogous bromo-substituted quinolines provides insight into the chemical shifts and coupling constants anticipated for the protons in the target molecule. acgpubs.org The aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the methanol (B129727) group (-CH₂OH) would be observed as a singlet or a doublet (depending on coupling to the hydroxyl proton) further upfield, and the hydroxyl proton itself would present as a broad singlet.
For comparison, the related compound 8-Bromo-5-bromomethylquinoline, which differs by having a bromomethyl group instead of a hydroxymethyl group, exhibits proton signals at δ 8.98, 8.73, 8.06, 7.70, 7.60 (for the aromatic protons), and 5.01 (for the -CH₂Br protons). researchgate.net Another related compound, 5-bromo-8-methoxyquinoline (B186703), shows aromatic proton signals at δ 8.89-8.91, 8.43, 7.66, and 7.49 ppm. acgpubs.org
Table 1: Comparative ¹H NMR Data of Related Quinolines
| Compound | Aromatic Protons (δ ppm) | Other Protons (δ ppm) | Source |
|---|---|---|---|
| 8-Bromo-5-bromomethylquinoline | 8.98, 8.73, 8.06, 7.70, 7.60 | 5.01 (s, 2H, Ar-CH₂-Br) | researchgate.net |
| 5-bromo-8-methoxyquinoline | 8.89-8.91, 8.43, 7.66, 7.49 | 4.04 (s, 3H, OCH₃) | acgpubs.org |
This table presents data for related compounds to infer the spectral characteristics of this compound.
Similarly, specific experimental ¹³C NMR data for this compound is scarce. However, data from analogous compounds allow for a reliable prediction of the carbon chemical shifts. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum (approximately 110-155 ppm). The carbon attached to the bromine atom (C8) and the carbons adjacent to the nitrogen atom would show characteristic shifts influenced by these heteroatoms. The carbon of the methanol group (-CH₂OH) would appear in the aliphatic region, typically between 50-65 ppm.
For example, the ¹³C NMR spectrum of 5-bromo-8-methoxyquinoline shows signals at δ 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, and 108.1 ppm for the aromatic carbons, with the methoxy (B1213986) carbon appearing at 56.2 ppm. acgpubs.org This provides a framework for assigning the carbon signals in this compound.
Table 2: Comparative ¹³C NMR Data of Related Quinolines
| Compound | Aromatic Carbons (δ ppm) | Other Carbons (δ ppm) | Source |
|---|---|---|---|
| 5-bromo-8-methoxyquinoline | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1 | 56.2 (OCH₃) | acgpubs.org |
This table presents data for related compounds to infer the spectral characteristics of this compound.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the methanol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. acgpubs.org The C-O stretching of the primary alcohol would likely be found in the 1000-1050 cm⁻¹ range, and the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting fragments, MS provides direct confirmation of the compound's identity.
For this compound (C₁₀H₈BrNO), the monoisotopic mass is 236.97893 Da. uni.lunih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum. Predicted mass spectrometry data indicates the expected m/z values for various adducts that could be observed. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 237.98621 |
| [M+Na]⁺ | 259.96815 |
| [M-H]⁻ | 235.97165 |
| [M+NH₄]⁺ | 255.01275 |
| [M+K]⁺ | 275.94209 |
| [M+H-H₂O]⁺ | 219.97619 |
Data sourced from PubChem predictions. uni.lu
Electronic Spectroscopy for Conjugation and Electronic Structure
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic systems like quinoline, the spectra are characterized by absorption bands arising from π→π* electronic transitions. rsc.org The parent quinoline molecule exhibits distinct absorption bands. researchgate.netmdpi.com The introduction of substituents, such as the bromine atom and the hydroxymethyl group in this compound, alters the electronic distribution within the conjugated π-system. These modifications are expected to cause shifts in the absorption maxima (λ_max) compared to the parent quinoline. mdpi.com Studies on various substituted quinolines demonstrate that the position and nature of substituents significantly influence their UV-Vis absorption profiles. rsc.orgscispace.comaanda.org For example, moving a methyl group on the quinoline ring can shift the absorption maximum. scispace.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. oup.com It yields detailed information on bond lengths, bond angles, and the intermolecular forces that dictate crystal packing. ceitec.cz
By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact molecular structure can be determined. While the specific crystal structure of this compound is not found in the searched literature, the methodology is well-established for related compounds. For instance, the crystal structures of numerous quinoline derivatives, including those with hydroxyl and bromo substituents, have been successfully resolved using this technique. nih.govresearchgate.netmdpi.com This type of analysis would confirm the connectivity of the atoms in this compound and reveal its solid-state conformation. researchgate.netmdpi.com
Single-crystal X-ray diffraction data also provides a detailed picture of the intermolecular interactions that assemble molecules into a crystal lattice. iucr.org For this compound, the hydroxymethyl group (-CH₂OH) is a key functional group capable of acting as a hydrogen bond donor. researchgate.net It can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the quinoline ring or the oxygen atom of another hydroxymethyl group. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings are also expected to play a crucial role in the supramolecular assembly. nih.govrsc.org The interplay of these noncovalent interactions, such as O-H···N hydrogen bonds and π-π stacking, creates complex and often fascinating three-dimensional networks in the solid state, as seen in the crystal structures of many related quinoline compounds. nih.govrsc.orgacs.org
Computational and Theoretical Studies of 8 Bromoquinolin 5 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. nih.gov These methods are fundamental to understanding molecular behavior.
Density Functional Theory (DFT) has become a predominant method in computational quantum chemistry for studying the electronic structure of molecules. q-chem.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. q-chem.com This approach is used to optimize molecular geometry, determine thermodynamic parameters, and predict spectroscopic properties. nih.gov For (8-Bromoquinolin-5-yl)methanol (B6255713), DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its stability and chemical reactivity. researchgate.netscilit.com By mapping the electronic ground state, DFT provides a foundational understanding of the molecule's intrinsic properties.
The reactivity of a molecule can be quantified using global reactivity descriptors, which are often derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ajchem-a.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org
From these frontier orbital energies, other important descriptors can be calculated:
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.
Chemical Hardness (η) : Measures the resistance to charge transfer.
Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net
These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.65 |
| LUMO Energy | ELUMO | - | -1.82 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.235 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.415 |
| Global Softness | S | 1 / (2η) | 0.207 |
Note: The values presented are representative and derived from theoretical calculations for similar quinoline (B57606) structures.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) group, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. Conversely, positive regions would be associated with the hydrogen atoms.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to study and predict how molecules interact with one another, particularly the binding of a small molecule (ligand) to a macromolecular target like a protein.
Understanding the interactions between a ligand, such as this compound, and a protein target is fundamental to drug discovery and chemical biology. nih.govnih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. Modeling these interactions helps to rationalize the biological activity of a compound. nih.gov The specific structure of this compound, with its bromine atom, hydroxyl group, and quinoline nitrogen, provides multiple points for potential interactions with amino acid residues within a protein's binding site.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr The process involves placing the ligand in various conformations and positions within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), helps to rank different ligands and predict their potential efficacy. nih.gov A more negative binding energy typically indicates a more stable and favorable interaction. Docking simulations can identify key amino acid residues that form crucial interactions with the ligand, providing a detailed hypothesis of the binding mode at the molecular level.
Table 2: Hypothetical Docking Simulation Results for this compound with a Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 210, LYS 115, ASP 98 |
Note: This data is illustrative of the output from a molecular docking simulation and does not represent results from a specific published study.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to understanding the relationship between the chemical structure of a compound and its biological activity. These methodologies are instrumental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and elucidating the mechanisms of drug action.
Development of SAR Models for Biological Activity Correlation
The development of Structure-Activity Relationship (SAR) and QSAR models for quinoline derivatives, including compounds structurally related to this compound, involves a systematic process of correlating variations in molecular structure with changes in biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the public domain, the principles of their development can be inferred from studies on analogous quinoline compounds.
The initial step in developing a SAR model is the synthesis and biological evaluation of a series of related compounds. For instance, studies on brominated 8-substituted quinolines have been conducted to evaluate their anticancer effects. In one such study, various derivatives of 8-hydroxy, 8-methoxy, and 8-amino quinolines were synthesized and tested against different cancer cell lines researchgate.net. The biological data obtained from these assays, such as IC50 values, serve as the dependent variables in the subsequent QSAR analysis.
Once biological activity data is available, computational methods are employed to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The next step involves using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity.
For example, a QSAR study on novel quinolinone-based thiosemicarbazones designed as antituberculosis agents resulted in a model with a high correlation coefficient (R² = 0.83), indicating a strong relationship between the selected descriptors and the observed activity nih.gov. The robustness and predictive power of such models are rigorously assessed through various validation techniques, including leave-one-out cross-validation (Q²), which ensures the model is not overfitted and can accurately predict the activity of new compounds nih.gov. The ultimate goal is to create a model that can reliably forecast the biological activity of untested congeners, thereby guiding the design of more potent and selective molecules.
The table below illustrates a hypothetical data structure for a QSAR study, showing how different substituents on a quinoline core could be correlated with biological activity.
| Compound ID | Substituent at R1 | Substituent at R2 | Molecular Weight | LogP | IC50 (µM) |
| 1 | -Br | -CH2OH | 238.08 | 2.5 | 15.2 |
| 2 | -Cl | -CH2OH | 193.63 | 2.1 | 20.5 |
| 3 | -I | -CH2OH | 285.08 | 3.0 | 10.8 |
| 4 | -Br | -COOH | 252.08 | 2.2 | 18.1 |
| 5 | -Br | -CH3 | 222.10 | 3.2 | 25.0 |
This table is illustrative and does not represent actual experimental data for this compound.
Investigation of Molecular Descriptors Influencing Activity
The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. The investigation of which descriptors most significantly influence biological activity is a critical aspect of QSAR studies.
In the context of quinoline derivatives, a wide array of descriptors has been explored. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently used descriptors. They are related to the molecule's ability to donate and accept electrons, respectively, which can be crucial for interactions with biological targets dergipark.org.trresearchgate.net.
Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its solubility and ability to pass through biological membranes.
Electron Density and Electronegativity: These properties can play a pivotal role in the non-covalent interactions between a drug and its receptor. For instance, in a study of quinolinone-based thiosemicarbazones, electron density and electronegativity were found to be key determinants of antituberculosis activity nih.gov.
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): This is a measure of a molecule's lipophilicity. It is a critical descriptor as it affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Steric and Topological Descriptors:
Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are important for fitting into the binding site of a biological target.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.
A study on 5,8-quinolinequinone derivatives utilized a range of these descriptors, including molecular polarizability, dipole moment, frontier molecular orbital energies, and molecular volume, to derive QSAR models for their anti-proliferative and anti-inflammatory activities dergipark.org.trresearchgate.netdergipark.org.tr. The findings from such studies help in understanding the structural requirements for a specific biological activity. For this compound, the presence of the bromine atom significantly influences its electronic properties and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding. These features would be captured by the relevant molecular descriptors in a QSAR model.
The following table summarizes some key molecular descriptors and their potential influence on the biological activity of quinoline derivatives.
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Electronic | HOMO/LUMO Energies | Governs electron-donating/accepting ability in receptor interactions. dergipark.org.trresearchgate.net |
| Dipole Moment | Affects solubility and membrane permeability. | |
| Electronegativity | Influences non-covalent binding interactions. nih.gov | |
| Hydrophobic | LogP | Determines absorption, distribution, and metabolism. |
| Steric/Topological | Molecular Volume | Dictates the fit within a receptor's binding pocket. |
| Molar Refractivity | Relates to molecular volume and polarizability, affecting binding. |
By systematically analyzing the impact of these and other descriptors, researchers can build a comprehensive understanding of the structure-activity landscape of quinoline derivatives, which can then be applied to the rational design of new therapeutic agents based on the this compound scaffold.
Advanced Chemical Applications and Derivatives Research
Role as a Chemical Building Block in Complex Molecule Synthesis
(8-Bromoquinolin-5-yl)methanol (B6255713) serves as a crucial intermediate in the multistep synthesis of more complex molecules. The quinoline (B57606) core, a privileged scaffold in medicinal chemistry, combined with the reactive handles of the bromo and hydroxyl groups, allows for a variety of chemical transformations. The bromo group can participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkynyl, and amino substituents. The primary alcohol of the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into ethers, esters, or other functional groups, providing further avenues for molecular elaboration.
For instance, the hydroxyl group can be protected, followed by a metal-catalyzed cross-coupling reaction at the bromide position. Subsequent deprotection and modification of the methanol moiety can lead to a wide array of disubstituted quinoline derivatives. This stepwise functionalization is instrumental in creating libraries of compounds for drug discovery and materials science. The quinoline structure itself is a key component in a variety of biologically active compounds, and derivatives of this compound are being explored for their potential therapeutic properties.
The synthesis of novel phthalonitrile (B49051) derivatives from 8-hydroxyquinoline (B1678124), a related compound, highlights the potential for creating complex structures through the functionalization of the quinoline ring. These synthetic strategies can be adapted for this compound to produce a new generation of complex molecules with tailored properties.
Coordination Chemistry and Ligand Design
The quinoline scaffold, particularly with the nitrogen atom at position 1 and a potential donor group at position 8, is a well-established chelating agent. This compound, with its quinoline nitrogen and the hydroxyl group of the methanol substituent, can act as a bidentate ligand, forming stable complexes with various metal ions. The bromine atom at the 8-position can influence the electronic properties of the quinoline ring system, thereby modulating the coordination behavior of the ligand.
Metal Chelation Studies (e.g., with Cu(II), Zn(II), Ni(II), Co(II), Mn(II))
Derivatives of 8-hydroxyquinoline are known to form stable complexes with a wide range of transition metal ions, and this compound is expected to exhibit similar properties. The nitrogen of the quinoline ring and the oxygen of the methanol group can coordinate to a metal center, forming a five-membered chelate ring. The stability and stoichiometry of these complexes depend on factors such as the nature of the metal ion, the solvent system, and the pH of the medium.
Studies on related 8-hydroxyquinoline derivatives have shown that they can form complexes with Cu(II), Zn(II), Ni(II), Co(II), and Mn(II). For example, copper(II) and zinc(II) complexes of 8-hydroxyquinoline Schiff bases have been synthesized and characterized, revealing their coordination geometries and stability. It is anticipated that this compound would form complexes with these metals, likely with a 2:1 ligand-to-metal ratio for divalent cations, leading to octahedral or distorted octahedral geometries. The electronic and steric effects of the bromo and methanol substituents would influence the coordination geometry and the spectroscopic and magnetic properties of the resulting metal complexes.
The table below summarizes the expected coordination behavior of this compound with various metal ions, based on the known chemistry of related 8-hydroxyquinoline ligands.
| Metal Ion | Expected Coordination Number | Likely Geometry | Potential Color of Complex |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Blue or Green |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Colorless |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Green or Blue |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Blue or Pink/Red |
| Mn(II) | 4 or 6 | Tetrahedral or Octahedral | Pale Pink or Colorless |
Note: The actual properties of the complexes may vary depending on the specific reaction conditions and the solid-state packing.
Design of Coordination Polymers and Hybrid Materials
The bifunctional nature of this compound, possessing both a coordinating quinoline-methanol moiety and a reactive bromo group, makes it an excellent candidate for the design of coordination polymers and hybrid materials. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting network.
In one synthetic approach, the quinoline-methanol part of the molecule can coordinate to metal centers, forming chains, layers, or three-dimensional frameworks. The bromo groups would then be pendant, decorating the channels or the surface of the coordination polymer. These bromo groups can be subsequently functionalized through post-synthetic modification, allowing for the introduction of new properties into the material. For example, the bromo groups could be converted to other functional groups via cross-coupling reactions, leading to materials with tailored porosity, catalytic activity, or sensing capabilities.
Alternatively, the bromo group can be first used to link the this compound to another organic molecule, creating a larger, more complex bridging ligand. This new ligand can then be used to construct coordination polymers with novel structures and properties. The versatility of this building block opens up possibilities for creating a wide range of functional materials. Research on coordination polymers based on 8-hydroxyquinolinate ligands has demonstrated the feasibility of creating diverse structures with interesting photoluminescent properties for sensing applications.
Applications in Sensing and Probes
The inherent fluorescence of the quinoline ring system makes it a valuable fluorophore for the development of chemical sensors. The photophysical properties of quinoline derivatives are often sensitive to their local environment, including the presence of metal ions, anions, and neutral molecules. This sensitivity can be exploited to design fluorescent probes that signal the presence of a target analyte through a change in fluorescence intensity or wavelength.
Development of Fluorescent Sensors based on Quinoline Scaffold
This compound is a promising platform for the development of new fluorescent sensors. The quinoline core provides the necessary photophysical properties, while the bromo and methanol groups offer sites for chemical modification to introduce selectivity and sensitivity towards specific analytes. For example, the methanol group can be derivatized with a receptor unit that selectively binds to a target ion or molecule. Upon binding, the interaction between the receptor and the analyte can perturb the electronic structure of the quinoline fluorophore, leading to a measurable change in its fluorescence.
Researchers have successfully developed quinoline-based fluorescent sensors for a variety of metal ions, including Fe(III), Cu(II), and Zn(II). These sensors often operate via mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or internal charge transfer (ICT). By rationally designing the receptor and its linkage to the this compound scaffold, it is possible to create sensors with high selectivity and sensitivity for a wide range of targets. The bromo group can also be used to tune the photophysical properties of the sensor or to attach it to a solid support for the development of heterogeneous sensing systems.
Mechanistic Studies of Sensing Interactions
The development of effective fluorescent sensors relies on a thorough understanding of the underlying sensing mechanisms. For sensors based on this compound, several mechanisms could be at play, depending on the nature of the analyte and the design of the sensor.
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the quinoline-methanol chelating unit can restrict intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield. The formation of a rigid complex reduces non-radiative decay pathways, enhancing the fluorescence intensity.
Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore (the quinoline unit) linked to a receptor that can act as an electron donor or acceptor. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from or to the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the energetics of the PET process are altered, inhibiting the quenching and "turning on" the fluorescence.
Internal Charge Transfer (ICT): In ICT-based sensors, the fluorophore is substituted with both an electron-donating and an electron-accepting group. The emission wavelength of such a molecule is sensitive to the polarity of its environment. The binding of an analyte can alter the electron-donating or -accepting properties of the receptor, leading to a shift in the ICT band and a change in the fluorescence color.
Mechanistic studies of these interactions often involve a combination of spectroscopic techniques, including absorption and emission spectroscopy, time-resolved fluorescence, and NMR spectroscopy. Computational methods, such as density functional theory (DFT) calculations, are also employed to model the electronic structure of the sensor and its complex with the analyte, providing insights into the sensing mechanism at a molecular level.
| Sensing Mechanism | Description | Expected Spectroscopic Change |
| CHEF | Analyte binding restricts molecular motion, reducing non-radiative decay. | Increase in fluorescence intensity. |
| PET | Analyte binding inhibits photoinduced electron transfer, preventing fluorescence quenching. | Increase in fluorescence intensity ("turn-on"). |
| ICT | Analyte binding alters the electronic properties of the fluorophore, affecting the internal charge transfer state. | Shift in fluorescence emission wavelength (color change). |
Investigations into Biological Activity Mechanisms
Enzyme Inhibition Studies
There is currently no specific information available in the scientific literature regarding the enzyme inhibition properties of (8-Bromoquinolin-5-yl)methanol (B6255713). While the broader class of quinoline (B57606) derivatives has been investigated for the inhibition of various enzymes, these findings cannot be directly attributed to this specific compound.
Kinase Inhibition Mechanisms and Specificity
No studies were found that specifically investigate the kinase inhibition mechanisms or the specificity of this compound. Research on other quinoline-based molecules has shown that the quinoline scaffold can be a core component of some kinase inhibitors. However, without direct experimental evidence, the kinase inhibitory potential of this compound remains unknown.
Investigations of Other Enzyme Targets (e.g., Dihydropteroate (B1496061) Synthase, Acetylcholinesterase)
Similarly, there is no available research detailing the effects of this compound on other enzyme targets such as dihydropteroate synthase or acetylcholinesterase. Dihydropteroate synthase is a target for sulfonamide antibiotics, and various heterocyclic compounds are being explored as inhibitors. Acetylcholinesterase inhibitors, some of which contain a quinoline core, are used in the management of Alzheimer's disease. Nevertheless, no studies have specifically implicated this compound in the inhibition of these or any other specified enzymes.
Elucidation of Inhibition Kinetics and Binding Modes (e.g., Competitive, Non-Competitive)
In the absence of any confirmed enzyme inhibition by this compound, there is consequently no data on its inhibition kinetics or binding modes. The determination of whether an inhibitor acts in a competitive, non-competitive, or other manner requires specific enzymatic assays that have not been reported for this compound.
Receptor and Target Interaction Profiling
The interaction of this compound with cellular receptors and other biological targets has not been characterized in the available scientific literature.
Binding to Toll-like Receptors (TLR7, TLR8) and Associated Pathways
While some quinoline-based molecules are known to be potent agonists or antagonists of Toll-like receptors 7 and 8 (TLR7 and TLR8), there is no specific data to suggest that this compound binds to these receptors or modulates their associated signaling pathways. The activity of quinoline derivatives on TLRs is highly dependent on their specific substitution patterns, and the effects of a bromo and a methanol (B129727) group at positions 8 and 5, respectively, have not been documented.
Other Receptor Binding Site Characterization
Beyond Toll-like receptors, there is no information available on the binding of this compound to any other receptor sites.
Mechanistic Insights into Anti-Aggregating Properties
The aggregation of proteins, such as amyloid-beta (Aβ), is a key pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. Quinoline derivatives have emerged as a promising class of compounds capable of interfering with this process.
The mechanism by which quinoline-based compounds inhibit protein aggregation is often multifaceted. A primary and well-studied mechanism involves the chelation of metal ions. Metal ions, particularly copper, zinc, and iron, are known to play a role in promoting the aggregation of Aβ peptides. The 8-hydroxyquinoline (B1678124) scaffold, a close analog to the core structure of this compound, is a well-established bidentate chelator of these metal ions. By binding to these metal ions, these compounds can prevent them from interacting with Aβ peptides, thereby inhibiting the metal-induced aggregation cascade.
While direct studies on this compound are limited, the presence of the nitrogen atom in the quinoline ring and a potential hydroxyl group (or the methanol group itself) can facilitate the formation of stable complexes with metal ions. The bromine atom at the 8-position can influence the electronic properties of the quinoline ring system, potentially modulating the metal-chelating affinity.
Beyond metal chelation, other mechanisms may contribute to the anti-aggregating properties. These can include direct interactions with the Aβ peptide, stabilizing its non-amyloidogenic conformation, or interfering with the self-assembly process through non-covalent interactions such as π-π stacking. The planar nature of the quinoline ring is conducive to such interactions with the aromatic residues of the Aβ peptide.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of quinoline derivatives is highly dependent on their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective therapeutic agents.
For quinoline-based inhibitors of Aβ aggregation, specific structural features have been correlated with their biological activity. The data in the table below, synthesized from studies on various quinoline derivatives, illustrates these relationships.
| Structural Modification | Observed Biological Response | Inferred Mechanistic Impact |
| 8-Hydroxy Group | Essential for metal chelation and inhibition of metal-induced Aβ aggregation. | The hydroxyl and nitrogen atoms form a bidentate chelation site for metal ions like Cu²⁺ and Zn²⁺. |
| Halogen Substitution (e.g., Bromo, Chloro) | Can enhance lipophilicity, potentially improving blood-brain barrier permeability. May modulate the electronic properties of the chelating site. | Increased lipophilicity can lead to better brain penetration. Electron-withdrawing effects can influence the pKa of the chelating groups and the stability of the metal complex. |
| Substituents at C5 and C7 | Introduction of various groups can influence potency and selectivity. For instance, bulky substituents can sterically hinder aggregation. | These positions provide opportunities for introducing functionalities that can interact with specific residues on the Aβ peptide or modulate the overall physicochemical properties of the molecule. |
| 5-Methanol Group | The presence of a hydroxymethyl group can potentially increase hydrophilicity and provide an additional site for hydrogen bonding. | Enhanced water solubility can be beneficial for bioavailability. The ability to form hydrogen bonds could contribute to interactions with the Aβ peptide, thereby interfering with its aggregation. |
This table is a generalized representation based on SAR studies of various quinoline derivatives and provides a predictive framework for this compound.
The nature and position of substituents on the quinoline ring play a critical role in determining the target selectivity and binding affinity of these compounds.
The bromo group at the 8-position is an electron-withdrawing group. This electronic effect can influence the basicity of the quinoline nitrogen and the acidity of any potential chelating hydroxyl group. This modulation can, in turn, affect the affinity and selectivity for different metal ions. For instance, a change in the electronic density of the chelating site could favor binding to Cu²⁺ over Zn²⁺, or vice versa, which may have different pathological roles in Aβ aggregation.
The methanol group at the 5-position introduces a flexible, polar side chain. This group can participate in hydrogen bonding interactions with amino acid residues in the binding pocket of a target protein. In the context of Aβ, this could lead to specific interactions that disrupt the formation of β-sheets, a critical step in fibril formation. Furthermore, the size and polarity of this substituent can influence how the molecule docks with the Aβ peptide, thereby affecting its inhibitory potency. The table below summarizes the potential impact of these specific substituents.
| Substituent on Quinoline Ring | Position | Potential Impact on Target Selectivity and Affinity |
| Bromo | 8 | Modulates the electronic properties of the metal-chelating site, potentially altering affinity and selectivity for different metal ions. Increases lipophilicity, which may affect cell permeability and target accessibility. |
| Methanol | 5 | Introduces a hydrogen bond donor/acceptor, potentially leading to specific interactions with target proteins like Aβ. Increases polarity, which could influence solubility and pharmacokinetic properties. |
This table outlines the predicted influence of the specific substituents of this compound based on general principles of medicinal chemistry and SAR studies of related compounds.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While the synthesis of quinoline (B57606) derivatives is well-established, the development of greener and more efficient methods remains a critical goal. nih.govrsc.orgnih.gov Traditional approaches often rely on harsh reaction conditions and hazardous reagents. nih.gov Future research will likely focus on sustainable synthetic routes to (8-Bromoquinolin-5-yl)methanol (B6255713) and its analogues.
One promising avenue is the application of nanocatalysis , which offers high efficiency and recyclability. nih.gov Various nanocatalysts could be explored for key steps in the quinoline ring formation or for the introduction of the bromo and hydroxymethyl functionalities. nih.gov Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions are also gaining traction as they can significantly reduce reaction times and energy consumption. nih.gov
A plausible synthetic strategy for this compound could involve the initial synthesis of 8-bromo-5-methylquinoline, followed by a selective benzylic bromination to yield 8-bromo-5-(bromomethyl)quinoline (B14205595). semanticscholar.org Subsequent hydrolysis of the bromomethyl group would then afford the target compound. A study by Wang et al. (2004) described the synthesis of 8-bromo-5-(bromomethyl)quinoline and its conversion to an amine derivative, providing a strong precedent for this approach. semanticscholar.org The characterization of this key intermediate included 1H-NMR and mass spectrometry data. semanticscholar.org
Table 1: 1H-NMR Data for 8-Bromo-5-(bromomethyl)quinoline semanticscholar.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 8.98 | m |
| Ar-H | 8.73 | m |
| Ar-H | 8.06 | m |
| Ar-H | 7.70 | m |
| Ar-H | 7.60 | m |
| Ar-CH2-Br | 5.01 | s |
| Solvent: CD3OD |
Table 2: Mass Spectrometry Data for 8-Bromo-5-(bromomethyl)quinoline semanticscholar.org
| Ion | m/z |
| [M+1]+ | 300/302/304 |
| The isotopic pattern is characteristic of a molecule containing two bromine atoms. |
Future work should focus on optimizing the hydrolysis step to produce this compound in high yield and purity, employing green chemistry principles such as the use of water as a solvent and avoiding hazardous reagents.
Integration with Advanced Spectroscopic and Imaging Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. While standard techniques like NMR and mass spectrometry are indispensable for basic characterization, advanced spectroscopic methods can provide deeper insights.
Two-dimensional NMR techniques , such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals of this compound. High-resolution mass spectrometry (HRMS) will be essential for confirming its elemental composition with high accuracy.
Given the fluorescent nature of many quinoline derivatives, exploring the photophysical properties of this compound is a compelling area of research. slideshare.net This would involve studying its absorption and emission spectra, quantum yield, and fluorescence lifetime. Such studies could reveal its potential as a fluorescent probe for various applications, including biological imaging. slideshare.net The influence of the bromine and hydroxymethyl substituents on the photophysical properties would be of particular interest.
Furthermore, in-situ spectroscopic techniques , such as reaction monitoring by FT-IR or Raman spectroscopy, could be employed to study the kinetics and mechanisms of reactions involving this compound in real-time. This would provide valuable data for optimizing synthetic procedures and understanding reaction pathways.
Expansion of Computational Modeling in Predictive Research
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, several computational approaches can be employed.
Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the molecule. slideshare.netchemsrc.com This theoretical data can be compared with experimental results to validate the structural assignment and gain a deeper understanding of the molecule's electronic characteristics.
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra, providing insights into the photophysical properties of this compound and its potential as a fluorescent material. google.com
Molecular docking simulations can be employed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors. uni.lushachemlin.comripublication.comresearchgate.net This can help in identifying potential therapeutic applications for this compound and its derivatives. For instance, quinoline derivatives have been extensively studied for their anticancer and antimalarial activities. google.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of this compound derivatives to develop predictive models for their biological activity. shachemlin.com These models can then be used to design new compounds with enhanced potency and selectivity.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| Monoisotopic Mass | 236.97893 Da |
| XlogP | 2.2 |
| Data obtained from PubChem. shachemlin.com |
Diversification of Chemical Applications beyond Current Scope
The unique structure of this compound, featuring a halogen for cross-coupling reactions and a hydroxyl group for esterification or etherification, makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.
In medicinal chemistry , this compound can serve as a scaffold for the development of novel therapeutic agents. The quinoline core is a well-known pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govekb.eg The bromine atom can be readily substituted using transition metal-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups, allowing for the systematic exploration of the structure-activity relationship. epa.gov The hydroxymethyl group can be modified to produce esters, ethers, and other derivatives with potentially improved pharmacokinetic properties.
In materials science , this compound and its derivatives could be explored for their potential as organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials. nih.govslideshare.net The quinoline ring system is known to form the basis of many luminescent compounds, and the introduction of a heavy atom like bromine can influence the photophysical properties, potentially leading to materials with interesting phosphorescent characteristics.
In catalysis , quinoline derivatives can act as ligands for transition metal catalysts. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group in this compound could potentially coordinate with metal centers, creating novel catalytic systems for various organic transformations.
Deepening Mechanistic Understanding of Biological Interactions
For any potential therapeutic application of this compound, a thorough understanding of its mechanism of action at the molecular level is essential. Future research should aim to elucidate the specific biological targets and pathways through which this compound and its derivatives exert their effects.
This can be achieved through a combination of experimental and computational approaches. Biochemical assays can be used to screen for inhibitory activity against a panel of enzymes or receptors. Cell-based assays can provide insights into the effects on cellular processes such as proliferation, apoptosis, and signaling pathways. google.com
Molecular biology techniques , such as Western blotting and quantitative PCR, can be used to investigate changes in protein and gene expression levels in response to treatment with the compound. Advanced techniques like chemical proteomics can be employed to identify the direct binding partners of this compound within the cell.
A deeper understanding of the structure-activity relationships (SAR) will also be crucial. rsc.org By synthesizing and evaluating a library of derivatives with systematic modifications to the this compound scaffold, it will be possible to identify the key structural features responsible for biological activity and to optimize the compound for improved potency, selectivity, and drug-like properties. rsc.org
This compound represents a promising platform for the development of novel functional molecules with a wide range of potential applications. The future of research on this compound lies in the exploration of sustainable synthetic methodologies, the application of advanced analytical and computational techniques for in-depth characterization, the diversification of its chemical applications, and a rigorous investigation of its biological mechanisms of action. Through a multidisciplinary approach that integrates synthetic chemistry, spectroscopy, computational modeling, and chemical biology, the full potential of this compound can be unlocked, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the key structural features and analytical parameters for identifying (8-Bromoquinolin-5-yl)methanol in experimental settings?
- Methodological Answer :
Structural characterization begins with determining the molecular formula (C₁₀H₈BrNO ) and validating it via high-resolution mass spectrometry (HRMS). Key identifiers include the SMILES string (
C1=CC2=C(C=CC(=C2N=C1)Br)CO) and InChIKey (CGVXFYVJMYTZQT-UHFFFAOYSA-N), which are critical for database comparisons. Collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 141.1 Ų) aid in ion mobility spectrometry (IMS) for distinguishing structural isomers .
- Data Table : Predicted CCS Values (Ų)
| Adduct | CCS |
|---|---|
| [M+H]⁺ | 141.1 |
| [M+Na]⁺ | 146.5 |
| [M+NH₄]⁺ | 146.8 |
Q. What synthetic routes are recommended for preparing this compound, and how is purity ensured?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in available literature, analogous brominated quinoline derivatives (e.g., 5-amino-3-bromoquinolin-8-ol) suggest bromination of precursor quinoline scaffolds followed by hydroxymethylation. Key steps include:
- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperature.
- Hydroxymethylation : Introducing a hydroxymethyl group via formaldehyde under acidic conditions.
Purity is monitored via thin-layer chromatography (TLC) with UV visualization and confirmed using reversed-phase HPLC with a C18 column .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure.
- Humidity Tests : Storage at 25°C/60% RH and 40°C/75% RH for 1–4 weeks, followed by HPLC analysis to detect impurities.
General guidelines recommend storage in airtight containers at room temperature , protected from light and moisture .
Advanced Research Questions
Q. What computational tools can predict the reactivity and interaction mechanisms of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA software) model electronic properties and reaction pathways. Key applications:
- Substitution Reactions : Predicting regioselectivity of bromine displacement (e.g., SNAr vs. radical pathways).
- Hydrogen Bonding : Analyzing the hydroxymethyl group’s role in stabilizing intermediates.
CCS values from ion mobility-mass spectrometry (IM-MS) validate computational predictions of molecular conformation .
Q. How can researchers resolve contradictions between predicted and experimental data for this compound?
- Methodological Answer : Discrepancies often arise in spectral assignments (e.g., NMR or IR peaks) or reaction yields . Strategies include:
Q. What strategies optimize the pharmacological activity of this compound derivatives?
- Methodological Answer : Structural modifications target bioavailability and target affinity :
- Derivatization : Esterification of the hydroxymethyl group (e.g., methyl 8-bromoquinoline-5-carboxylate) enhances lipophilicity .
- Metal Coordination : The quinoline nitrogen and hydroxyl group can chelate metal ions (e.g., Cu²⁺), enhancing antimicrobial or anticancer activity .
- Data Table : Example Derivatives
| Derivative | Molecular Formula | Key Modification |
|---|---|---|
| Methyl ester | C₁₁H₈BrNO₂ | Carboxylation |
| 8-Bromo-5-quinolinecarboxylic acid | C₁₀H₆BrNO₂ | Oxidation of hydroxymethyl |
Data Contradiction Analysis
Q. How should researchers address the lack of literature data on this compound’s biological activity?
- Methodological Answer : Leverage structurally related compounds (e.g., 2-bromoquinolin-8-yl acetate) as proxies. For example:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays.
- Cytotoxicity Screening : Use MTT or neutral red assays on cancer cell lines (e.g., HeLa or MCF-7).
Document negative results to prevent redundancy and refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
